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Abstract
Mitochondrial dysfunction is a key pathological feature in a wide range of human diseases,

from rare genetic disorders to common age-related ailments. A decline in the intracellular levels

of nicotinamide adenine dinucleotide (NAD+), a critical coenzyme in cellular metabolism, is a

central element of mitochondrial impairment. TES-1025, a potent and selective inhibitor of α-

amino-β-carboxymuconate-ε-semialdehyde decarboxylase (ACMSD), has emerged as a

promising pharmacological tool to counteract this decline. By blocking ACMSD, TES-1025
enhances the de novo synthesis of NAD+, thereby boosting mitochondrial function, promoting

cellular energy homeostasis, and protecting against oxidative stress. This technical guide

provides an in-depth overview of TES-1025, including its mechanism of action, quantitative

preclinical data, detailed experimental protocols, and key signaling pathways, to support its

application in the study and potential treatment of mitochondrial dysfunction.

Introduction
Nicotinamide adenine dinucleotide (NAD+) is an essential coenzyme in all living cells, playing a

pivotal role in a vast array of biological processes, including energy metabolism, DNA repair,

and cellular signaling.[1] Dysregulation of NAD+ homeostasis has been implicated in a variety

of pathological conditions, including mitochondrial diseases, neurodegenerative disorders, and

metabolic syndromes.[2][3]
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One promising strategy to augment intracellular NAD+ levels is to modulate its biosynthesis.

The de novo synthesis pathway, which begins with the essential amino acid tryptophan, is a

key route for NAD+ production.[2] The enzyme α-amino-β-carboxymuconate-ε-semialdehyde

decarboxylase (ACMSD) represents a critical control point in this pathway, catalyzing the

conversion of α-amino-β-carboxymuconate-ε-semialdehyde (ACMS) away from NAD+

synthesis and towards catabolism.[2][3]

TES-1025 is a first-in-class, potent, and selective small molecule inhibitor of human ACMSD.[3]

By inhibiting ACMSD, TES-1025 effectively redirects the metabolic flux of the kynurenine

pathway towards the synthesis of quinolinic acid, a direct precursor of NAD+.[2] This leads to a

significant increase in intracellular NAD+ levels, which in turn activates sirtuin 1 (SIRT1), a key

NAD+-dependent deacetylase that promotes mitochondrial biogenesis and function.[4][5] This

guide details the technical aspects of using TES-1025 as a tool to investigate and potentially

ameliorate mitochondrial dysfunction.

Mechanism of Action
TES-1025 exerts its therapeutic effects by competitively inhibiting the enzyme ACMSD.[2] This

inhibition shunts the metabolic intermediate ACMS towards the production of quinolinic acid,

which is then converted to NAD+. The resulting increase in cellular NAD+ levels has several

beneficial downstream effects on mitochondrial health, primarily mediated by the activation of

SIRT1.

Signaling Pathway
The core signaling pathway initiated by TES-1025 is depicted below.
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Start

Prepare Reagents:
- Recombinant human ACMSD

- 3-hydroxyanthranilic acid (3-HAA)
- 3-hydroxyanthranilate 3,4-dioxygenase

- TES-1025 dilutions

Generate ACMS Substrate:
Incubate 3-HAA with 3-HAA

dioxygenase to produce ACMS.
Monitor formation at 360 nm.

Set up Assay Plate:
Add ACMSD and varying

concentrations of TES-1025
to wells.

Initiate Reaction:
Add the ACMS substrate to

the wells.

Measure ACMSD Activity:
Monitor the decrease in absorbance

at 360 nm (ACMS consumption)
kinetically.

Analyze Data:
Calculate initial rates and

determine IC50/Ki values for TES-1025.

End

 

Start

Cell Culture and Treatment:
Culture cells to desired confluency
and treat with TES-1025 or vehicle.

Cell Harvesting:
Wash cells with cold PBS and

lyse with perchloric acid.

NAD+ Extraction:
Neutralize the lysate with
potassium carbonate and

centrifuge to remove precipitate.

HPLC Analysis:
Inject the supernatant onto a
reverse-phase C18 column.

Separate metabolites using a
gradient elution.

Detection and Quantification:
Detect NAD+ by UV absorbance

at 261 nm. Quantify based on
a standard curve.

Data Normalization:
Normalize NAD+ levels to
total protein content of the

cell lysate.

End
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Start

Cell Culture and Treatment:
Culture cells in a white-walled

96-well plate and treat with
TES-1025 or vehicle.

Reagent Addition:
Add ATP releasing agent to

lyse the cells and release ATP.

Luciferase Reaction:
Add a luciferin-luciferase
reagent to the cell lysate.

Luminescence Measurement:
Immediately measure the
luminescent signal using a

luminometer.

Data Analysis:
Quantify ATP levels based on

a standard curve and normalize
to cell number or protein content.

End
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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